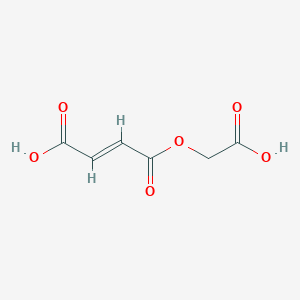
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C6H8O6 It is characterized by the presence of a carboxymethoxy group and a 4-oxobut-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a suitable precursor followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid may involve large-scale esterification and hydrolysis processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The carboxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-4-(methoxymethoxy)-4-oxobut-2-enoic acid
- (2E)-4-(ethoxymethoxy)-4-oxobut-2-enoic acid
- (2E)-4-(propoxymethoxy)-4-oxobut-2-enoic acid
Uniqueness
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid is unique due to its specific functional groups and the resulting chemical properties. Its carboxymethoxy group provides distinct reactivity compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H6O6 |
|---|---|
Molekulargewicht |
174.11 g/mol |
IUPAC-Name |
(E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-2-6(11)12-3-5(9)10/h1-2H,3H2,(H,7,8)(H,9,10)/b2-1+ |
InChI-Schlüssel |
SELBYDWAQZQFQB-OWOJBTEDSA-N |
Isomerische SMILES |
C(C(=O)O)OC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C(C(=O)O)OC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


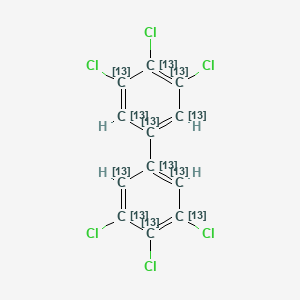
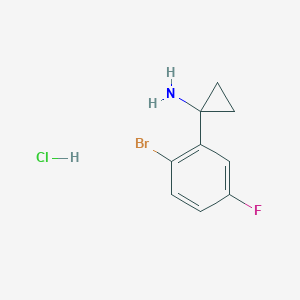
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
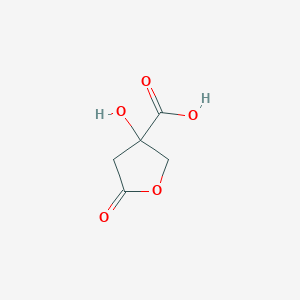
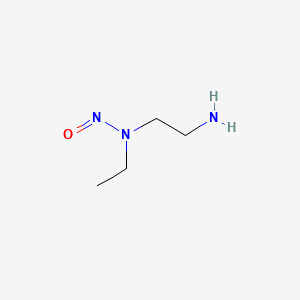
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
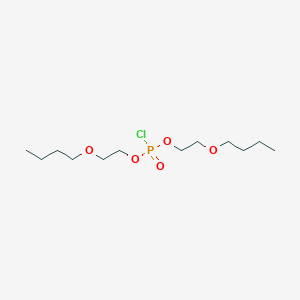
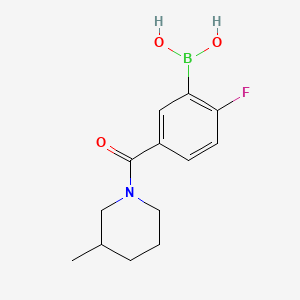
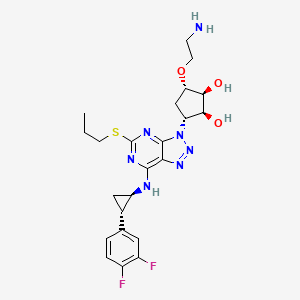
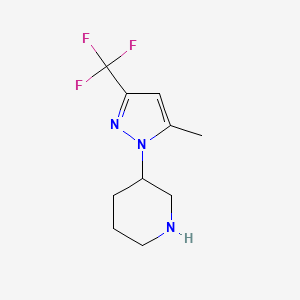
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
